2-(2-aminoethyl)-4-fluoro-N,N-dimethylaniline
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Overview
Description
2-(2-aminoethyl)-4-fluoro-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It features a fluorine atom attached to the benzene ring and an aminoethyl group, making it a versatile compound in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethyl)-4-fluoro-N,N-dimethylaniline typically involves the reaction of 4-fluoroaniline with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions. The use of catalysts and specific reaction parameters ensures high yield and purity of the product. The final compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-aminoethyl)-4-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-aminoethyl)-4-fluoro-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-aminoethyl)-4-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-aminoethyl)-4-chloro-N,N-dimethylaniline
- 2-(2-aminoethyl)-4-bromo-N,N-dimethylaniline
- 2-(2-aminoethyl)-4-iodo-N,N-dimethylaniline
Uniqueness
2-(2-aminoethyl)-4-fluoro-N,N-dimethylaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C10H15FN2 |
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Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-(2-aminoethyl)-4-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C10H15FN2/c1-13(2)10-4-3-9(11)7-8(10)5-6-12/h3-4,7H,5-6,12H2,1-2H3 |
InChI Key |
URBJMPKHQUCYQM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)F)CCN |
Origin of Product |
United States |
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